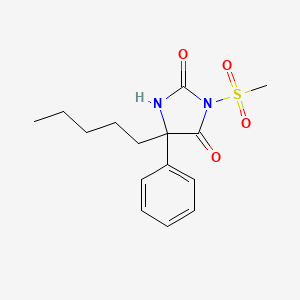
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- is a compound belonging to the class of imidazolidinediones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The specific structure of this compound includes a methylsulfonyl group at the 3-position, a pentyl group at the 5-position, and a phenyl group also at the 5-position. This unique combination of substituents imparts distinct chemical and physical properties to the compound.
Preparation Methods
The synthesis of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of phenylglycine methyl ester with the desired alkyl isocyanate or isothiocyanate. This reaction typically proceeds in two steps, resulting in the formation of the imidazolidinedione ring with the desired substituents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial and antifungal properties . Additionally, its unique structure makes it a valuable ligand in coordination chemistry, where it can form stable complexes with various metal ions . In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins . The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparison with Similar Compounds
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- can be compared with other similar compounds, such as 2,4-Imidazolidinedione, 3-methyl- and 2,4-Imidazolidinedione, 5-methyl-. These compounds share the imidazolidinedione core structure but differ in their substituents . The presence of the methylsulfonyl, pentyl, and phenyl groups in 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- imparts unique properties, such as increased lipophilicity and enhanced biological activity . This makes it distinct from its analogs and highlights its potential for various applications.
Properties
CAS No. |
824392-40-7 |
|---|---|
Molecular Formula |
C15H20N2O4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-methylsulfonyl-5-pentyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O4S/c1-3-4-8-11-15(12-9-6-5-7-10-12)13(18)17(14(19)16-15)22(2,20)21/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,16,19) |
InChI Key |
FUJPSZOKUJZTDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


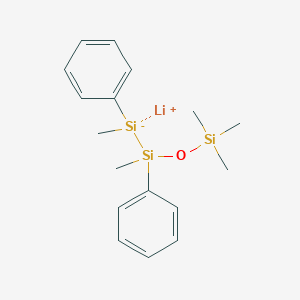
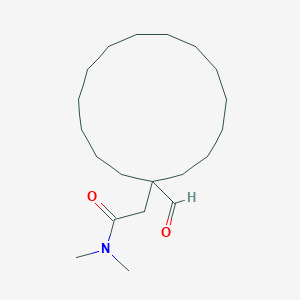
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)

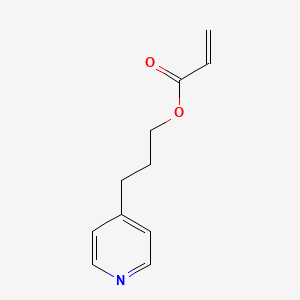
![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)
![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
![4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14225196.png)
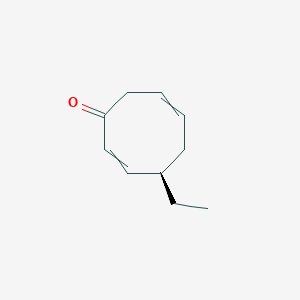
![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)
![Glycine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14225217.png)
![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
